molecular formula C12H15NO2 B4906999 N-(tetrahydrofuran-2-ylmethyl)benzamide

N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B4906999
M. Wt: 205.25 g/mol
InChI Key: PUWUDJOAVMKLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a benzamide derivative, characterized by the presence of a tetrahydrofuran ring attached to the benzamide moiety. This compound is known for its versatility and reactivity, making it a valuable subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tetrahydrofuran-2-ylmethyl)benzamide can be synthesized through the reaction between 2-furancarboxaldehyde and 4-aminobenzamide. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as alkaline hydrogen peroxide, leading to the formation of unique tetrahydrobenzofuran derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide moiety allows for various substitution reactions, where different functional groups can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Alkaline hydrogen peroxide is commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed

    Oxidation: Tetrahydrobenzofuran derivatives.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Benzamide derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.

    Medical Imaging and Therapeutics: Benzamide derivatives, including this compound, have shown potential in medical imaging, particularly for melanoma and its metastases.

    Material Science: The compound’s ability to form metal complexes makes it useful in the design of single-molecule and single-chain magnets.

    Corrosion Inhibition: Benzamide derivatives have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments.

    Cancer Research: Research has been conducted on benzamide derivatives for their potential in cancer treatment, specifically their cytotoxic and antioxidant activities against certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, benzamide derivatives are known to interact with various enzymes and receptors, influencing cellular processes. For instance, in cancer research, these compounds may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and versatility, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science. Additionally, its ability to form stable metal complexes and its potential in medical imaging and cancer research further highlight its uniqueness compared to other benzamide derivatives.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWUDJOAVMKLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(1-benzotriazol-1-yloxy)[tris(dimethylamino)]phosphonium hexafluorophosphate (52 mg, 0.12 mmol, 1.2 equiv) and diisopropylethylamine (38 mg, 0.29 mmol, 3 equiv) were added to a stirring solution of 4-({1-ethyl-3-[3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}propan-2-yl)phenyl]-1H-pyrazol-5-yl}oxy)benzoic acid (50 mg, 0.10 mmol, 1 equiv) in DMF (1 mL). 1-(tetrahydrofuran-2-yl)methanamine (20 mg, 0.20 mmol, 2 equiv) was then added and the mixture was stirred at 22° C. for 16 hours. The mixture was purified directly by reversed phase HPLC (0-95% acetonitrile:water with 0.025% TFA). Pure fractions were identified, combined, and lyophilized to give 4-({1-ethyl-3-[3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}propan-2-yl)phenyl]-1H phenyl]-1H-pyrazol-5-yl}oxy)-N-(tetrahydrofuran-2-ylmethyl)benzamide (38% yield). Calc'd (M+1)+: 595.2. Found: 595.1
[Compound]
Name
(1-benzotriazol-1-yloxy)[tris(dimethylamino)]phosphonium hexafluorophosphate
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Name
4-({1-ethyl-3-[3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}propan-2-yl)phenyl]-1H-pyrazol-5-yl}oxy)benzoic acid
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tetrahydrofuran-2-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(tetrahydrofuran-2-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(tetrahydrofuran-2-ylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(tetrahydrofuran-2-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(tetrahydrofuran-2-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(tetrahydrofuran-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.